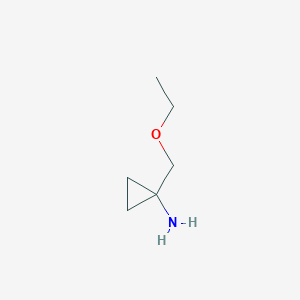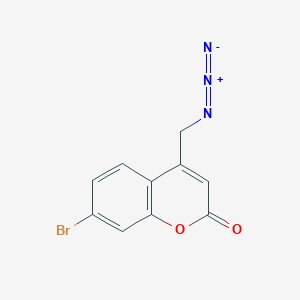
2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to the imidazole core. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as a pyrrolidine derivative, with a trifluoromethyl-substituted imidazole. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microfluidic synthesis can enhance the efficiency and yield of the compound. This method involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines under visible light conditions .
化学反応の分析
Types of Reactions
2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of specific catalysts.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different chemical and biological properties.
科学的研究の応用
2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazole core but differ in their substitution patterns and functional groups.
Trifluoroethoxylated dihydropyrrolidones: These compounds have a trifluoromethyl group and a pyrrolidine ring, similar to 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a trifluoromethyl group attached to the imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C8H12Cl2F3N3 |
|---|---|
分子量 |
278.10 g/mol |
IUPAC名 |
2-pyrrolidin-2-yl-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-4-13-7(14-6)5-2-1-3-12-5;;/h4-5,12H,1-3H2,(H,13,14);2*1H |
InChIキー |
NJZVSUCOCCWRQH-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)

amine hydrochloride](/img/structure/B13466472.png)





amine hydrochloride](/img/structure/B13466501.png)

![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)
